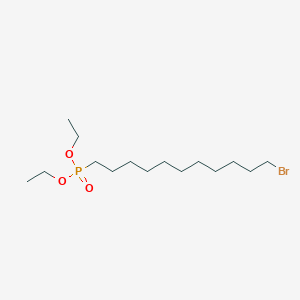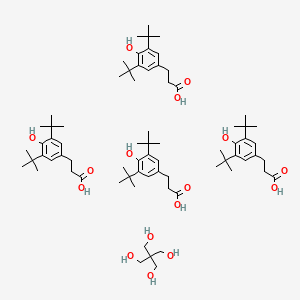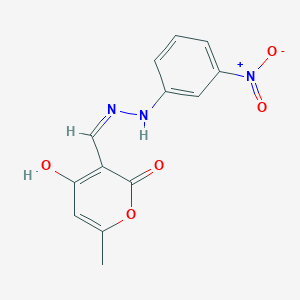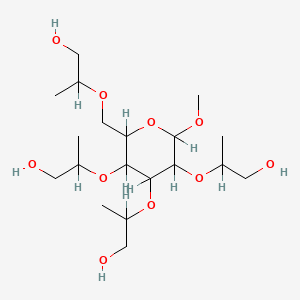
Diethyl (11-bromoundecyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (11-bromoundecyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an 11-bromoundecyl chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (11-bromoundecyl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the treatment of an alkyl bromide with a trialkyl phosphite. In this case, 11-bromoundecanol is reacted with diethyl phosphite under controlled conditions to yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl (11-bromoundecyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or other derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the phosphonate group or the alkyl chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of this compound.
Oxidation Reactions: Products include phosphonic acids and their esters.
Reduction Reactions: Products include reduced phosphonates and modified alkyl chains.
Scientific Research Applications
Diethyl (11-bromoundecyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (11-bromoundecyl)phosphonate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphonate group can form strong bonds with metal ions or enzymes. These interactions can modulate the activity of enzymes or alter the properties of materials in industrial applications.
Comparison with Similar Compounds
Diethyl (11-bromoundecyl)phosphonate can be compared with other similar compounds such as:
Diethyl (11-chloroundecyl)phosphonate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
Diethyl (11-iodoundecyl)phosphonate: Contains an iodine atom, which is more reactive than bromine, leading to different reaction pathways and products.
Diethyl (11-hydroxyundecyl)phosphonate: Contains a hydroxyl group instead of a halogen, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H32BrO3P |
|---|---|
Molecular Weight |
371.29 g/mol |
IUPAC Name |
1-bromo-11-diethoxyphosphorylundecane |
InChI |
InChI=1S/C15H32BrO3P/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16/h3-15H2,1-2H3 |
InChI Key |
NMCCOIXBZHOCIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCBr)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110591.png)

![N-(3-cyanophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110621.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110623.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110630.png)
![Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B14110631.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14110634.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110650.png)

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B14110655.png)

